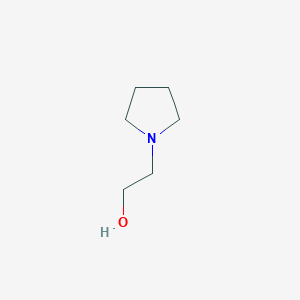

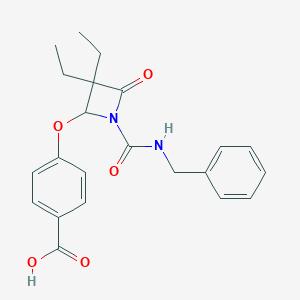

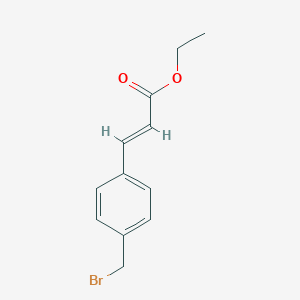

(s)-(1-Tritylaziridin-2-yl)methanol

概要

説明

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts .

Synthesis Analysis

Methanol can be produced from various sources. One of the most promising technologies for large-scale industrialization is the production of methanol by thermal catalytic CO2 hydrogenation . This process involves steam reforming of natural gas to form syngas, followed by catalytic conversion into methanol .

Molecular Structure Analysis

Methanol is the simplest aliphatic alcohol, with the chemical formula CH3OH (a methyl group linked to a hydroxyl group) .

Chemical Reactions Analysis

Methanol can be produced via CO2 hydrogenation . The reactions involved in methanol synthesis are exothermic, leading to methanol formation by hydrogenation of CO and CO2 .

Physical And Chemical Properties Analysis

Methanol is a colorless liquid that boils at 64.96° celsius and solidifies at -93.9° celsius . When mixed with air or comes in contact with air it forms explosive mixtures and burns with a non-luminous flame .

科学的研究の応用

Direct Methanol Fuel Cells (DMFCs)

(s)-(1-Tritylaziridin-2-yl)methanol: can be utilized as a fuel in DMFCs, which are a type of fuel cell that directly uses methanol as a fuel source. DMFCs are attractive for portable power applications due to their high energy density and ease of handling compared to hydrogen fuel cells. They are used in portable electronic devices, backup power systems, and remote power generation .

Renewable Energy Production

Methanol derived from (s)-(1-Tritylaziridin-2-yl)methanol can be used as a renewable energy source. It can be produced from renewable electricity and biomass or CO2 capture, making it an excellent liquid electrofuel for the transition to a sustainable economy .

Chemical Synthesis

(s)-(1-Tritylaziridin-2-yl)methanol: serves as a feedstock for chemical synthesis. Its derivatives can be used in the production of various chemicals and materials, contributing to advancements in industrial processes .

Solvent in Industrial Processes

Due to its properties, (s)-(1-Tritylaziridin-2-yl)methanol can act as a solvent in various industrial processes. It can dissolve substances for reactions or extractions, playing a crucial role in manufacturing and pharmaceutical industries .

Antifreeze Agent

(s)-(1-Tritylaziridin-2-yl)methanol: can be used as an antifreeze agent. Its ability to lower the freezing point of aqueous solutions makes it suitable for use in cold environments to prevent freezing in pipes and engines .

Alternative Fuel for Automotive Diesel Engines

Methanol derived from (s)-(1-Tritylaziridin-2-yl)methanol can be considered as an alternative fuel for biofuel in automotive diesel engines. This application is particularly relevant as the world seeks sustainable and less polluting energy sources for transportation .

作用機序

Safety and Hazards

将来の方向性

特性

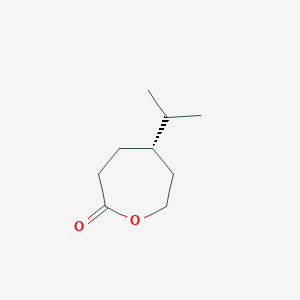

IUPAC Name |

[(2S)-1-tritylaziridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFYNSAZZKZZSR-BBQAJUCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-(1-Tritylaziridin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)